molecular formula C9H12N2O2 B6278745 1-cyclopropyl-3-ethyl-1H-pyrazole-4-carboxylic acid CAS No. 2138201-37-1

1-cyclopropyl-3-ethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B6278745
CAS No.: 2138201-37-1
M. Wt: 180.20 g/mol
InChI Key: UPVVIKXCJGABTH-UHFFFAOYSA-N
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Description

1-cyclopropyl-3-ethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with a molecular formula of C9H12N2O2. It is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and agrochemicals .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-3-ethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for cyclization, and various catalysts such as palladium and copper for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrazole-4-carboxylic acids, while substitution reactions can produce a variety of substituted pyrazoles .

Scientific Research Applications

1-cyclopropyl-3-ethyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclopropyl-3-ethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclopropyl-3-ethyl-1H-pyrazole-4-carboxylic acid is unique due to its cyclopropyl and ethyl substituents, which confer distinct steric and electronic properties. These features can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

2138201-37-1

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

1-cyclopropyl-3-ethylpyrazole-4-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-2-8-7(9(12)13)5-11(10-8)6-3-4-6/h5-6H,2-4H2,1H3,(H,12,13)

InChI Key

UPVVIKXCJGABTH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C=C1C(=O)O)C2CC2

Purity

95

Origin of Product

United States

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